molecular formula C16H16Cl2N2O2 B2819104 2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine CAS No. 1808765-95-8

2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine

Cat. No.: B2819104
CAS No.: 1808765-95-8
M. Wt: 339.22
InChI Key: KQERNHVMUBFCCN-UHFFFAOYSA-N
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Description

This compound is a chloro-substituted pyrimidine derivative featuring an (E)-configured ethenyl bridge connecting the pyrimidine core to a 3-chloro-5-ethoxy-4-methoxyphenyl group. The pyrimidine ring is substituted at positions 2 (chloro), 4 (ethenyl-linked aryl group), and 5 (methyl). Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize heterocyclic frameworks .

Properties

IUPAC Name

2-chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-4-22-14-8-11(7-12(17)15(14)21-3)5-6-13-10(2)9-19-16(18)20-13/h5-9H,4H2,1-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQERNHVMUBFCCN-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=CC2=NC(=NC=C2C)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/C2=NC(=NC=C2C)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine is a synthetic derivative belonging to the class of pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16Cl2N2O3C_{16}H_{16}Cl_2N_2O_3, and it possesses a complex structure that includes a chloro-substituted pyrimidine ring and an ethoxy-substituted phenyl moiety. The presence of multiple functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Anticancer Activity :
    • Certain derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, studies on related compounds have demonstrated their ability to inhibit cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest mechanisms .
  • Antidiabetic Effects :
    • Some analogs have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. One study reported an IC50 value of 0.07 μM for a related compound, indicating strong inhibitory activity .
  • Antimicrobial Properties :
    • Pyrimidine derivatives often exhibit antimicrobial activity against various pathogens, making them candidates for further development as antimicrobial agents .

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit specific enzymes such as PTP1B suggests its role in modulating insulin signaling pathways, which is crucial for glucose metabolism.
  • Induction of Apoptosis : Studies indicate that certain pyrimidine derivatives can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from this compound:

StudyFindingsReference
Study on PTP1B InhibitionCompound exhibited an IC50 of 0.07 μM and enhanced insulin-stimulated glucose uptake with low cytotoxicity
Anticancer Activity AssessmentSignificant cytotoxicity against various cancer cell lines through apoptosis induction
Antimicrobial TestingDemonstrated efficacy against specific bacterial strains

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The structural features of 2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine may allow it to interact with cellular pathways involved in cancer cell proliferation and apoptosis.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated the effects of similar pyrimidine derivatives on various cancer cell lines, demonstrating that these compounds can induce apoptosis through the modulation of specific signaling pathways.

Antimicrobial Properties

The compound has shown potential antimicrobial activity, which is critical in the development of new antibiotics. Its ability to disrupt microbial cell membranes or inhibit metabolic pathways makes it a candidate for further exploration.

Case Study:
In a study assessing the antimicrobial efficacy of pyrimidine derivatives, it was found that certain structural modifications enhanced their activity against resistant bacterial strains, suggesting that this compound could be similarly effective .

Pesticide Development

The unique chemical structure of this compound positions it as a potential candidate for developing novel pesticides. Its ability to target specific pests while minimizing environmental impact aligns with current trends in sustainable agriculture.

Case Study:
Research conducted on related compounds demonstrated their effectiveness as insecticides against various agricultural pests, highlighting the potential for this compound to be utilized in integrated pest management strategies .

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares a pyrimidine core with several analogs, but differences in substituents lead to distinct physicochemical and biological profiles:

Compound Name Substituents Key Structural Features Reference
Target Compound 2-Cl, 4-[(E)-ethenyl-(3-Cl-5-ethoxy-4-MeO-phenyl)], 5-Me Ethoxy and methoxy groups on aryl ring; E-configuration -
2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine 2-Cl, 4-(3-F-4-MeO-phenyl), 5-Me Fluorine replaces ethenyl group; simpler substitution pattern
2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine 2-Cl, 4-(2-F-phenyl), 5-Me Fluorine at ortho position; lacks ethoxy/methoxy groups
(E)-3-[2-(2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)phenyl)ethenyl]benzoic acid (GW4064) Benzoic acid linked via ethenyl to a dichlorophenyl-isoxazole group Carboxylic acid for solubility; isoxazole moiety for receptor binding
5-Chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide 5-Cl, 2-SEt, 4-carboxamide Carboxamide enhances hydrogen bonding; sulfur atom increases lipophilicity

Key Observations :

  • Ethoxy/Methoxy Groups : The target compound’s 5-ethoxy and 4-methoxy substituents increase steric hindrance and electron-donating effects compared to fluorine or carboxamide groups in analogs .
  • Ethenyl Bridge : The (E)-configured ethenyl group, as seen in GW4064 , facilitates conjugation and planar rigidity, which may enhance interactions with aromatic residues in biological targets.

Physicochemical Properties

  • Lipophilicity : The ethoxy and methoxy groups in the target compound increase logP compared to fluorinated analogs (e.g., : logP ~2.5–3.0) .
  • Solubility : Carboxamide-containing analogs () exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the target compound’s alkoxy groups may limit solubility .
  • Stability: Chlorine substituents enhance metabolic stability but may pose toxicity risks, as noted in safety data for similar chlorinated pyrimidines () .

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine?

The compound is typically synthesized via Heck coupling or Suzuki-Miyaura cross-coupling to introduce the ethenyl-linked aromatic moiety. Key steps include:

  • Halogenation of the pyrimidine core to install chlorine at the 2-position.
  • Stille or Wittig reactions to form the (E)-configured ethenyl bridge.
  • Protection/deprotection strategies for methoxy and ethoxy groups to avoid side reactions .
    Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by 1^1H/13^{13}C NMR (δ 6.5–8.0 ppm for vinyl protons, δ 3.5–4.5 ppm for methoxy/ethoxy groups) and HRMS (exact mass ~405.08 g/mol) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Spectroscopic validation :
    • NMR : Look for coupling constants (Jtrans16J_{trans} \approx 16 Hz) in the ethenyl group to confirm (E)-stereochemistry .
    • IR : Absence of OH stretches (if anhydrous) and presence of C-Cl stretches (~550–650 cm1^{-1}) .
  • Chromatography : HPLC (C18 column, acetonitrile/water) with >95% purity threshold.
  • Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence polarization assays (IC50_{50} determination).
  • Antimicrobial activity : Broth microdilution (MIC values against Gram+/Gram− bacteria, fungi) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement (R-factor < 0.05) to determine dihedral angles between the pyrimidine core and substituted phenyl ring. For example, angles >80° indicate significant torsion, affecting π-π stacking .
  • ORTEP-3 : Visualize thermal ellipsoids to identify disorder in ethoxy/methoxy groups, which may explain solubility variations .

Q. What computational methods predict electronic properties relevant to reactivity?

  • DFT calculations (B3LYP/6-311+G(d,p)):
    • Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites.
    • Simulate UV-Vis spectra (TD-DFT) for comparison with experimental λmax_{max} (~280–320 nm) .
  • NBO analysis : Quantify hyperconjugation effects from methoxy/ethoxy substituents to stabilize the aromatic system .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

  • Comparative crystallography : Replace ethoxy with methoxy and analyze changes in dihedral angles (e.g., 12.8° vs. 5.2° in similar pyrimidines), which alter binding pocket compatibility .
  • Free-Wilson analysis : Systematically vary substituents (Cl, CH3_3, OCH2_2CH3_3) and correlate with bioactivity (e.g., logP vs. IC50_{50}) .

Q. How can researchers address contradictions in spectroscopic vs. crystallographic data?

  • Case study : If NMR suggests planar geometry but crystallography reveals torsion, perform variable-temperature NMR to detect dynamic effects.
  • Hirshfeld surface analysis : Identify intermolecular interactions (e.g., C–H⋯π) that stabilize non-planar conformations in the solid state .

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